![molecular formula C13H17FN2O2 B2846573 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime CAS No. 551921-47-2](/img/structure/B2846573.png)
1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime
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Overview
Description
The compound “1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime” is a bioactive aromatic compound . It’s part of a larger family of compounds known as indole derivatives, which have been found in many important synthetic drug molecules . These compounds are known for their diverse biological activities and have potential for therapeutic applications .
Molecular Structure Analysis
The molecular structure of “1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime” is complex. It’s part of the 1,2,4-oxadiazole family of compounds . These compounds are known for their remarkable nematocidal activities .Scientific Research Applications
Horticulture and Adventitious Rooting
The development of new roots on above-ground plant parts, known as adventitious rooting (AR) , plays a crucial role in horticulture. Researchers have investigated the use of auxins (plant hormones) to enhance AR. Specifically, the compound 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime has been explored for its potential in promoting root formation. Novel high-throughput screening tools have allowed scientists to explore auxin regulation of plant development, leading to the discovery of stronger auxin analogues, alternative indolealkanoic acids, and other compounds that may improve practical approaches to horticultural rooting methods .
Antitubercular Activity
Indole derivatives, including (E)-1-(4-fluorophenyl)-2-(morpholin-4-yl)ethylideneamine , have been investigated for their biological potential. Some derivatives derived from pyridine and indole exhibited promising in vitro antitubercular activity against Mycobacterium tuberculosis (MTB). These compounds represent a potential avenue for developing new antitubercular agents .
Nematocidal Activity
The compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole demonstrated excellent nematocidal activity against Bursaphelenchus xylophilus. This finding highlights its potential as an effective agent for controlling nematode pests .
Chemical Biology and Plant Development
Researchers have explored the chemical biology of auxins and their impact on plant growth and development. The compound’s role in auxin regulation, along with other related molecules, provides insights into novel tools for manipulating plant processes .
Crop Improvement and Stress Tolerance
Understanding how this compound affects stress responses in plants could lead to strategies for enhancing crop tolerance to abiotic stresses such as flooding or salt exposure. Its impact on root development may contribute to improved crop yields.
Mechanism of Action
Target of Action
The primary target of 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to the opening of an ion channel and causing an electrical impulse to be transmitted .
Mode of Action
The compound interacts with the acetylcholine receptor, affecting its function .
Biochemical Pathways
The compound’s interaction with the acetylcholine receptor can affect various biochemical pathways. For instance, it may influence the neurotransmission process , altering the way nerve signals are transmitted and processed . The downstream effects of these changes can vary widely, potentially affecting numerous physiological processes .
Pharmacokinetics
Like many similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely have a significant impact on its bioavailability and overall effectiveness .
Result of Action
The compound has been found to exhibit nematocidal activity against Bursaphelenchus xylophilus, a species of nematode . This suggests that it could potentially be used as a treatment for diseases caused by this and similar organisms .
Action Environment
The efficacy and stability of 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and its ability to interact with its target .
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-methoxy-2-morpholin-4-ylethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-17-15-13(10-16-6-8-18-9-7-16)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDWAZLUMXUIRI-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCOCC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCOCC1)\C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime |
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